molecular formula C11H16N2O6 B037542 3-Hydroxyethyldeoxyuridine CAS No. 111447-33-7

3-Hydroxyethyldeoxyuridine

Cat. No. B037542
M. Wt: 272.25 g/mol
InChI Key: IYLUHFMMDXPRTF-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyethyldeoxyuridine (3-HEDU) is a nucleoside analog that has gained significant attention in the field of cancer research. It is a synthetic compound that is structurally similar to thymidine, one of the four building blocks of DNA. 3-HEDU has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 3-Hydroxyethyldeoxyuridine is not fully understood, but it is believed to act as a DNA synthesis inhibitor. 3-Hydroxyethyldeoxyuridine is incorporated into the DNA of cancer cells during replication, which disrupts the normal functioning of the DNA and leads to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Hydroxyethyldeoxyuridine are still being studied, but it has been shown to have low toxicity and good pharmacokinetic properties. In animal studies, 3-Hydroxyethyldeoxyuridine has been shown to be well-tolerated and to have a long half-life in the bloodstream.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Hydroxyethyldeoxyuridine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one limitation of using 3-Hydroxyethyldeoxyuridine is its cost, as it is a synthetic compound that can be expensive to produce.

Future Directions

There are several future directions for research on 3-Hydroxyethyldeoxyuridine. One area of focus is the development of new methods for synthesizing the compound, which could make it more cost-effective and accessible to researchers. Another area of focus is the optimization of 3-Hydroxyethyldeoxyuridine dosing and administration, which could improve its efficacy in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxyethyldeoxyuridine and to identify potential side effects or toxicities associated with its use.
Conclusion:
3-Hydroxyethyldeoxyuridine is a promising compound for cancer research, with potent anti-tumor activity and low toxicity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Hydroxyethyldeoxyuridine could lead to the development of new cancer therapies and improved understanding of the molecular mechanisms of cancer.

Synthesis Methods

The synthesis of 3-Hydroxyethyldeoxyuridine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Chemical synthesis is the most commonly used method for producing 3-Hydroxyethyldeoxyuridine, and it involves the reaction of 2'-deoxyuridine with ethylene oxide in the presence of a base catalyst.

Scientific Research Applications

3-Hydroxyethyldeoxyuridine has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy. In addition to its anti-tumor activity, 3-Hydroxyethyldeoxyuridine has also been shown to have anti-inflammatory and anti-viral properties.

properties

CAS RN

111447-33-7

Product Name

3-Hydroxyethyldeoxyuridine

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c14-4-3-12-9(17)1-2-13(11(12)18)10-5-7(16)8(6-15)19-10/h1-2,7-8,10,14-16H,3-6H2/t7-,8+,10+/m0/s1

InChI Key

IYLUHFMMDXPRTF-QXFUBDJGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CCO)CO)O

SMILES

C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O

Other CAS RN

111447-33-7

synonyms

3-(2-hydroxyethyl)-2'-deoxyuridine
3-HE-dU
3-hydroxyethyldeoxyuridine

Origin of Product

United States

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